molecular formula C19H24N4O3S B12035578 8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-87-5

8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12035578
CAS No.: 476481-87-5
M. Wt: 388.5 g/mol
InChI Key: IRVWGLLELOCADL-UHFFFAOYSA-N
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Description

8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C19H24N4O3S. This compound is part of the purine family, which is known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This is usually achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the sulfanyl group: This step involves the reaction of the purine core with 2-methoxyethylthiol under controlled conditions.

    Alkylation and substitution reactions: These steps introduce the dimethyl and phenylpropyl groups to the purine core.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the phenylpropyl group.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

Scientific Research Applications

8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2-chlorobenzyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-(benzylthio)-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

What sets 8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of functional groups. The presence of the methoxyethyl and phenylpropyl groups provides distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

476481-87-5

Molecular Formula

C19H24N4O3S

Molecular Weight

388.5 g/mol

IUPAC Name

8-(2-methoxyethylsulfanyl)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C19H24N4O3S/c1-21-16-15(17(24)22(2)19(21)25)23(18(20-16)27-13-12-26-3)11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3

InChI Key

IRVWGLLELOCADL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCOC)CCCC3=CC=CC=C3

Origin of Product

United States

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